molecular formula C11H13Cl2NO B570436 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride CAS No. 1425366-64-8

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride

Cat. No.: B570436
CAS No.: 1425366-64-8
M. Wt: 246.131
InChI Key: MAXYZBQVIJBVKR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a 4-chlorophenyl group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone. The hydrochloride salt is then formed by treating the piperidinone with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-piperidinone
  • 4-Chlorophenylpiperidine
  • 4-Chlorophenylpiperidinone

Uniqueness

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14;/h1-4,10,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYZBQVIJBVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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